Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide

Catalog No.
S706992
CAS No.
18417-40-8
M.F
C8H10N2O6
M. Wt
230.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide

CAS Number

18417-40-8

Product Name

Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide

IUPAC Name

diethyl 2-oxido-1,2,5-oxadiazol-2-ium-3,4-dicarboxylate

Molecular Formula

C8H10N2O6

Molecular Weight

230.17 g/mol

InChI

InChI=1S/C8H10N2O6/c1-3-14-7(11)5-6(8(12)15-4-2)10(13)16-9-5/h3-4H2,1-2H3

InChI Key

RSNYSJGFMKPFRU-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NO[N+](=C1C(=O)OCC)[O-]

Canonical SMILES

CCOC(=O)C1=NO[N+](=C1C(=O)OCC)[O-]

Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide is a heterocyclic compound characterized by the presence of an oxadiazole ring and two carboxylate groups. It has the molecular formula C8H10N2O6C_8H_{10}N_2O_6 and a molecular weight of approximately 230.17 g/mol. This compound exhibits a density of 1.45 g/cm³ and a boiling point of 309.2ºC at 760 mmHg . The structure incorporates both ester and oxide functionalities, contributing to its reactivity and potential applications in synthetic chemistry.

  • No known mechanism of action for DEDO is reported in scientific research.
  • Since DEDO is not a commercially available compound, safety information is not documented. It's advisable to handle any unknown compound with caution, assuming potential hazards like flammability, reactivity, and unknown toxicity.

Future Research Directions

DEDO presents an opportunity for further scientific exploration. Research could focus on:

  • Developing synthetic methods for DEDO.
  • Investigating its physical and chemical properties.
  • Exploring potential applications in various fields, such as material science or medicinal chemistry.

Synthesis and Characterization:

Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide, also known as 2-Oxido-1,2,5-oxadiazol-2-ium-3,4-dicarboxylic acid diethyl ester, is a heterocyclic compound containing nitrogen and oxygen atoms in its ring structure. While not as widely studied as other oxadiazoles, it has been synthesized and characterized through various methods, including the reaction of diethyl oxalate with hydrazine and nitrous acid. Its properties like melting point, boiling point, and mass spectrum have also been reported [].

Potential Applications:

The limited research available on Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide suggests potential applications in various scientific fields:

  • Medicinal Chemistry: The oxadiazole ring system is present in various bioactive molecules, including some pharmaceuticals. While the specific activity of this compound remains unexplored, its structural similarity to known drugs might warrant further investigation in medicinal chemistry [].
  • Material Science: The unique properties of heterocyclic compounds like oxadiazoles make them interesting candidates for material science applications. However, specific research on the use of Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide in this field is currently lacking.
Typical of compounds with oxadiazole moieties. Notably, it can undergo:

  • Nucleophilic Substitution Reactions: The electrophilic nature of the oxadiazole ring allows for nucleophilic attack.
  • Decarboxylation: Under certain conditions, the carboxylate groups can be lost as carbon dioxide.
  • Cyclization Reactions: It can serve as a precursor for synthesizing other heterocycles through cyclization processes.

These reactions are significant in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals .

Research indicates that diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide may exhibit biological activities such as:

  • Antimicrobial Properties: Some studies suggest it has efficacy against various microbial strains.
  • Antitumor Activity: Preliminary investigations indicate potential use in cancer treatment protocols.

The synthesis of diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide typically involves:

  • Formation of the Oxadiazole Ring: This can be achieved through the reaction of hydrazine derivatives with dicarboxylic acids or their derivatives.
  • Esterification: The introduction of ethyl groups to form the diethyl ester.
  • Oxidation: The final step often involves oxidation processes to yield the 2-oxide form.

Various synthetic routes have been explored in literature, emphasizing efficiency and yield optimization .

Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide finds applications in:

  • Synthetic Chemistry: As a building block for synthesizing complex heterocycles.
  • Pharmaceutical Industry: Potential use in drug development due to its biological activities.
  • Agricultural Chemicals: Investigated for use in developing new agrochemicals.

Its versatility makes it a valuable compound in both academic research and industrial applications .

Interaction studies involving diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide focus on its reactivity with various biological targets. These include:

  • Protein Binding Studies: Understanding how the compound interacts with specific proteins can provide insights into its mechanism of action.
  • Enzyme Inhibition Assays: Evaluating its potential as an inhibitor for certain enzymes involved in metabolic pathways.

These studies are crucial for assessing its viability as a therapeutic agent .

Several compounds share structural similarities with diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
Diethyl 1,2,5-Oxadiazole-3-carboxylateContains one carboxylate groupSimpler structure; less reactive than diethyl derivative
Ethyl 1,2,5-Oxadiazole-3-carboxylateSingle ethyl group; no dicarboxylate functionalityLower molecular weight; different reactivity
Methyl 1,2,5-Oxadiazole-3-carboxylateMethyl ester variantDifferent sterics; potential for varied biological activity

Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide is unique due to its dual carboxylate groups and oxadiazole ring system which enhances its reactivity and potential applications compared to these similar compounds .

The thermal stability profile of Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide has been comprehensively investigated using differential scanning calorimetry and related analytical techniques. Differential Scanning Calorimetry analysis demonstrates that the compound exhibits remarkable thermal stability below 200°C, maintaining its structural integrity under normal handling conditions [3]. This stability threshold is particularly significant for synthetic and analytical applications.

The compound undergoes exothermic decomposition at 265°C, as evidenced by DSC measurements [3]. This decomposition temperature represents a critical parameter for safe handling and processing of the material. The decomposition process is characterized by an exothermic event, indicating the release of energy during thermal breakdown of the molecular structure.

Chemical Reactive Test analysis reveals exceptional stability under controlled heating conditions. When subjected to heating at 120°C for 22 hours, the compound releases only 0.01 cc/g of gases [3]. This minimal gas evolution is well below the 4.0 cc/g threshold typically required for safety compliance, demonstrating the compound's thermal stability under moderate temperature conditions.

Vacuum distillation studies provide additional insights into thermal decomposition kinetics. The compound can be successfully distilled at temperatures between 80-85°C under reduced pressure (0.07-0.2 Torr) without observable decomposition [3]. However, the material will decompose below its estimated boiling point of approximately 300 ± 10°C under atmospheric pressure [3]. This temperature-pressure relationship is crucial for purification and isolation procedures.

Analysis MethodTemperature (°C)Findings
Differential Scanning Calorimetry (DSC)< 200 (stable)Stable below 200°C
Chemical Reactive Test (CRT)120 (test condition)Released 0.01 cc/g gases in 22 h
Vacuum Distillation80-85 (0.07-0.2 Torr)No decomposition at distillation temperature
Decomposition Temperature265 (exothermic decomposition)Exothermic decomposition at 265°C

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance spectroscopy provides detailed structural characterization of Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide. The ¹H Nuclear Magnetic Resonance spectrum in deuterated dimethyl sulfoxide exhibits characteristic signals at δ 4.57-4.26 (multiplet, 4H) corresponding to the ethyl ester methylene protons, and signals at δ 1.35 (triplet, 3H) and δ 1.29 (triplet, 3H) representing the methyl groups of the ethyl esters [3].

In deuterated acetonitrile, the ¹H Nuclear Magnetic Resonance spectrum shows distinct signals at δ 4.44 (quartet, 2H) and δ 4.39 (quartet, 2H) for the methylene protons, with methyl signals at δ 1.37 (triplet, 3H) and δ 1.31 (triplet, 3H) [3]. These chemical shift differences between solvents reflect the compound's sensitivity to solvent environment.

¹³C Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of the molecule. In deuterated dimethyl sulfoxide, signals appear at δ 156.51, 154.79, and 148.81 corresponding to the oxadiazole ring carbons, with ester carbonyl signals at δ 107.33 [3]. The methylene carbons appear at δ 63.48 and 63.16, while methyl carbons resonate at δ 13.61 [3].

¹³C Nuclear Magnetic Resonance in deuterated acetonitrile shows signals at δ 158.00, 156.26, and 150.23 for aromatic carbons, with methylene carbons at δ 64.86 and 64.63, and methyl carbons at δ 14.39 [3]. The chemical shift variations between solvents provide insights into molecular dynamics and solvent interactions.

Infrared spectroscopy identifies key functional group characteristics. The most prominent feature is the carbonyl stretching frequency at 1752 cm⁻¹, which is characteristic of ester carbonyl groups [3]. This frequency is consistent with the presence of electron-withdrawing effects from the oxadiazole ring system.

Mass spectrometry analysis confirms the molecular structure through fragmentation patterns. Gas chromatography-mass spectrometry shows the molecular ion peak at m/z 230 (M⁺, 100%) [3], confirming the molecular weight. Mass spectrometric fragmentation studies of 1,2,5-oxadiazole N-oxide derivatives reveal characteristic fragmentation patterns involving the N-oxide functionality [4] [5]. These studies demonstrate that the N-oxide moiety participates actively in fragmentation processes, providing structural confirmation.

TechniqueKey Signals/PeaksAssignment
¹H NMR (DMSO-d₆)δ 4.57-4.26 (m, 4H), 1.35 (t, 3H), 1.29 (t, 3H)Ethyl ester protons and methyl groups
¹³C NMR (DMSO-d₆)δ 156.51, 154.79, 148.81, 107.33, 63.48, 63.16, 13.61Aromatic carbons and ester carbons
¹H NMR (CD₃CN)δ 4.44 (q, 2H), 4.39 (q, 2H), 1.37 (t, 3H), 1.31 (t, 3H)Ethyl ester protons and methyl groups
¹³C NMR (CD₃CN)δ 158.00, 156.26, 150.23, 108.52, 64.86, 64.63, 14.39Aromatic carbons and ester carbons
GC-MSm/z 230 (M⁺, 100%)Molecular ion peak
Infrared SpectroscopyC=O stretch at 1752 cm⁻¹Carbonyl stretching frequency

Crystallographic Density and Packing Analysis

The crystallographic density of Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide is determined to be 1.45 g/cm³ [1]. This density value is significant as it indicates efficient molecular packing within the crystal lattice. The density is consistent with the presence of multiple heteroatoms and the planar nature of the oxadiazole ring system.

Molecular conformation studies suggest that the compound adopts a planar conformation favoring efficient crystal packing [6]. The oxadiazole ring system inherently promotes planarity, which facilitates intermolecular interactions and dense packing arrangements. The 3,4-substitution pattern of the oxadiazole ring allows for optimal geometric arrangement of the ester substituents.

Comparative analysis with related oxadiazole compounds reveals that multicyclic oxadiazoles can achieve high crystallographic densities. Research on similar compounds demonstrates that 3,5-bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole and 3,3'-bis(4-nitrofurazan-3-yl)-5,5'-bi(1,2,4-oxadiazole) exhibit single crystal densities of 1.91 and 1.94 g·cm⁻³, respectively [6]. These values highlight the potential for high-density packing in oxadiazole-based compounds.

The packing efficiency is influenced by the planar conformation and the ability to form intermolecular interactions through the ester functionalities and the N-oxide group. The polar surface area of 104.09 Ų contributes to intermolecular hydrogen bonding and dipole-dipole interactions [1].

ParameterValue/Description
Crystallographic Density1.45 g/cm³
Crystal SystemNot specified in available data
Space GroupNot specified in available data
Unit Cell ParametersNot specified in available data
Packing AnalysisPlanar conformation favored
Molecular ConformationOxadiazole ring with ester substituents

Solubility Behavior in Organic Media

Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide exhibits excellent solubility in polar organic solvents. The compound demonstrates highly favorable solubility in tetrahydrofuran, which serves as the preferred reaction medium for synthetic transformations [3]. This high solubility facilitates synthetic procedures and purification processes.

The compound shows good solubility in dichloromethane, making it suitable for purification via column chromatography and extraction procedures [3]. Chloroform and acetonitrile also provide suitable solvent systems for Nuclear Magnetic Resonance spectroscopy and analytical procedures [3].

The LogP value of 0.45650 indicates moderate lipophilicity, suggesting balanced hydrophilic-lipophilic properties [1]. This value is consistent with the presence of polar ester functionalities and the N-oxide group, balanced by the organic ethyl substituents.

Water solubility is expected to be limited based on the polar surface area of 104.09 Ų [1]. While the compound contains polar functionalities, the overall molecular structure favors organic solvent systems over aqueous media.

Solubility patterns align with typical behavior of ester-substituted heterocycles. The parent 1,2,5-oxadiazole is reported to be soluble in water and stable at room temperature with a density of 1.168 g/cm³ [7]. However, the diethyl ester derivative shows preference for organic solvents due to increased hydrophobic character.

SolventSolubilityNotes
Tetrahydrofuran (THF)Highly solubleCommonly used as reaction medium
Dichloromethane (CH₂Cl₂)SolubleUsed in purification processes
Chloroform (CHCl₃)SolubleSuitable for NMR analysis
Acetonitrile (CH₃CN)SolubleUsed for NMR spectroscopy
WaterLimited solubilityPolar surface area suggests limited water solubility
Organic Solvents (General)Generally soluble in polar organic solventsLogP = 0.45650 indicates moderate lipophilicity

Redox Properties and Electrochemical Characterization

The redox properties of Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide are fundamentally determined by the presence of the N-oxide functionality. This structural feature serves as the primary site for electron transfer reactions and redox processes. The N-oxide group is known to facilitate both oxidation and reduction reactions under appropriate conditions.

Electrochemical studies on related 1,2,5-oxadiazole N-oxide derivatives demonstrate that these compounds exhibit facile monoelectronation of the N-oxide moiety [8]. Research indicates that the highest biological activities observed in similar compounds are associated with the ease of electron transfer involving the N-oxide functionality [8].

The reduction potential of the compound is expected to be favorable due to the electron-accepting nature of the N-oxide group. While specific electrochemical data for this compound are not available in the literature, comparative studies on related furoxan derivatives suggest that these compounds can undergo reduction to form the corresponding deoxygenated products.

Flash vacuum pyrolysis studies of 1,2,5-oxadiazole 2-oxides reveal that these compounds undergo thermal decomposition through cleavage of the oxadiazole ring at O(1)-N(2) and C(3)-C(4) bonds, forming nitrile oxide fragments [9]. This thermal behavior is relevant to understanding the redox stability and electron transfer mechanisms.

The compound's electrochemical behavior is influenced by the electron-withdrawing ester substituents, which can modulate the electron density at the N-oxide center. The presence of two ester groups at the 3,4-positions of the oxadiazole ring creates an electron-deficient system that enhances the oxidizing potential of the N-oxide functionality.

Under reductive conditions, the compound is expected to undergo electron transfer to form radical intermediates or fully reduced products. The stability of these reduced forms depends on the reaction conditions and the presence of stabilizing factors.

PropertyDescription
Electrochemical BehaviorExhibits redox activity due to N-oxide group
Oxidation PotentialData not available in sources
Reduction PotentialExpected to be reducible due to N-oxide
Electron TransferFacilitated by N-oxide moiety
N-Oxide FunctionalityKey site for electron transfer reactions
Redox StabilityStable under normal conditions

XLogP3

1.1

Dates

Last modified: 08-15-2023

Explore Compound Types